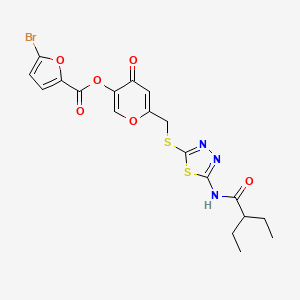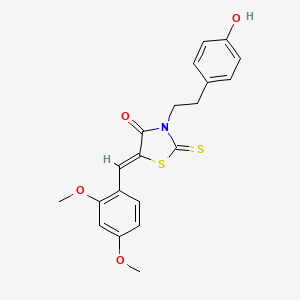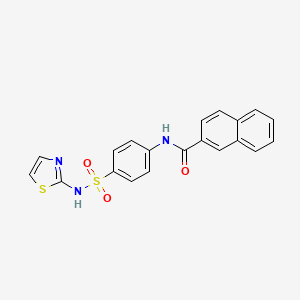![molecular formula C23H19N3O2S B2925777 N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide CAS No. 450371-72-9](/img/no-structure.png)
N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as MBQ-167 and has been found to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Quinazolinone derivatives have been synthesized and evaluated for their anticonvulsant properties. A series of N-(4-substitutedphenyl)-4-(1-methyl (or 1,2-dimethyl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamides and related compounds showed significant anticonvulsant activity. The synthesis involved a multi-step process starting with the reaction between N-methyl isatoic anhydride and the appropriate amino acid, leading to compounds with superior activities compared to reference drugs. This suggests their potential application in developing new antiepileptic treatments (Noureldin et al., 2017).
Antiviral Activities
The antiviral potential of quinazolinone derivatives against a range of respiratory and biodefense viruses has been explored. Compounds synthesized via microwave technique were evaluated for their activity against influenza A, SARS corona, dengue, yellow fever, and other viruses, revealing some derivatives with promising antiviral properties. This highlights the potential for quinazolinone-based compounds in treating viral infections (Selvam et al., 2007).
Antitumor and Anticancer Agents
Several quinazolinone compounds have demonstrated potent antitumor and anticancer activities. For instance, modifications to the quinazolin-4-one structure, aimed at increasing water solubility, resulted in analogs with enhanced cytotoxicity against cancer cell lines, retaining the unique biochemical characteristics of the parent compound. This suggests their applicability as novel antitumor agents (Bavetsias et al., 2002).
Antimicrobial Activity
The synthesis and evaluation of novel quinazolinone derivatives for antimicrobial activity have been reported. Some derivatives exhibited potent antibacterial and antifungal activities, underscoring their potential as new antimicrobial agents. This opens avenues for their use in combating microbial resistance (Mohamed et al., 2010).
Analgesic and Anti-inflammatory Activities
Research into the analgesic and anti-inflammatory potentials of quinazolinone derivatives linked with 1,3,4-oxadiazole moieties has shown that some compounds possess significant activities. This indicates their potential therapeutic applications in managing pain and inflammation (Dewangan et al., 2016).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide involves the condensation of 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid with 4-methylbenzylamine, followed by acylation with benzoyl chloride.", "Starting Materials": [ "4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid", "4-methylbenzylamine", "benzoyl chloride", "diethyl ether", "triethylamine", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Dissolve 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid (1.0 g) and 4-methylbenzylamine (1.2 g) in diethyl ether (20 mL) and add triethylamine (1.5 mL). Stir the mixture at room temperature for 2 hours.", "Step 2: Add benzoyl chloride (1.2 g) dropwise to the reaction mixture and stir for an additional 2 hours.", "Step 3: Add sodium bicarbonate solution (10%) to the reaction mixture to neutralize the excess acid. Extract the product with diethyl ether (3 x 20 mL).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 5: Recrystallize the crude product from ethanol to obtain N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide as a white solid (yield: 80%)." ] } | |
Número CAS |
450371-72-9 |
Nombre del producto |
N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
Fórmula molecular |
C23H19N3O2S |
Peso molecular |
401.48 |
Nombre IUPAC |
N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
InChI |
InChI=1S/C23H19N3O2S/c1-15-6-8-16(9-7-15)14-24-21(27)17-10-12-18(13-11-17)26-22(28)19-4-2-3-5-20(19)25-23(26)29/h2-13H,14H2,1H3,(H,24,27)(H,25,29) |
Clave InChI |
XQJVRNHRALUFHC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-butyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2925696.png)
![3-Azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2925697.png)
![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2925698.png)


![6-[(Cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2925703.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2925706.png)
![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2925709.png)
![1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-thiophen-2-ylurea](/img/structure/B2925710.png)
![2,5-Dioxa-8-azaspiro[3.5]nonane hemioxalate](/img/structure/B2925711.png)


